Ptcdi-C8

Catalog No.
S1899837
CAS No.
78151-58-3
M.F
C40H42N2O4
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ptcdi-C8

CAS Number

78151-58-3

Product Name

Ptcdi-C8

IUPAC Name

7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C40H42N2O4

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3

InChI Key

YFGMQDNQVFJKTR-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O

Canonical SMILES

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O

Fundamental Properties:

Understanding the basic electrical and optical properties of Ptcdi-C8 is crucial for its application in devices. Researchers have investigated these properties to determine its suitability for various functionalities. These studies include investigating its:

  • Charge transport characteristics: How efficiently Ptcdi-C8 conducts electrical charges [].
  • Absorption and emission spectra: How Ptcdi-C8 interacts with light at different wavelengths [].

These fundamental properties are essential for designing devices like solar cells and light-emitting diodes (LEDs).

One-Dimensional Nanostructures:

Scientists are exploring the fabrication of Ptcdi-C8 into one-dimensional nanostructures, such as nanowires or nanotubes. These nanostructures can exhibit unique properties compared to bulk Ptcdi-C8, potentially leading to improved device performance. Research in this area focuses on:

  • Synthesis methods: Developing techniques to create well-defined Ptcdi-C8 nanostructures with desired properties [].
  • Understanding the relationship between structure and properties: How the size and morphology of these nanostructures influence their electrical and optical behavior.

Perylene tetracarboxylic diimide with octyl side chains, commonly referred to as PTCDI-C8, is a derivative of perylene that exhibits significant potential in organic electronics due to its excellent electronic properties. This compound features a planar structure, which enhances its ability to stack in a π-π configuration, leading to effective charge transport. The octyl side chains improve solubility in organic solvents, facilitating its application in various thin-film technologies.

In the context of OFETs, Ptcdi-C8 can form thin films that allow for the transport of electrons when an electric field is applied []. The specific mechanism of how Ptcdi-C8 molecules facilitate electron transport within the device requires further investigation [].

Primarily involving its functional groups. The carboxylic acid groups can undergo esterification or amidation, allowing for the formation of derivatives with tailored properties. Additionally, PTCDI-C8 can interact with substrates through covalent bonding or π-π interactions, significantly affecting its electronic characteristics and stability on surfaces such as silicon and gallium nitride.

Research on the biological activity of PTCDI-C8 is limited, but studies suggest it may exhibit low toxicity, making it suitable for use in biological applications, such as biosensors. Its stability and electronic properties also indicate potential for use in bioelectronics, although further studies are needed to fully understand its interactions with biological systems.

Synthesis of PTCDI-C8 typically involves the following methods:

  • Chemical Synthesis: The compound can be synthesized through the reaction of perylene tetracarboxylic acid with octylamine under controlled conditions.
  • Physical Vapor Deposition: This method is often used for film formation, where PTCDI-C8 is deposited onto substrates at elevated temperatures in a vacuum environment.
  • Self-Assembly Techniques: Utilizing solvent evaporation methods allows for the controlled arrangement of PTCDI-C8 molecules into organized structures on surfaces.

PTCDI-C8 has diverse applications in the field of organic electronics:

  • Organic Field-Effect Transistors: Due to its high electron mobility, it is utilized as an active layer in transistors.
  • Solar Cells: It serves as an interfacial layer to enhance charge transport efficiency in organic photovoltaic devices.
  • Photodetectors: Its sensitivity to light makes it suitable for use in photodetection applications.

Studies have shown that PTCDI-C8 interacts significantly with various substrates:

  • On silicon surfaces, strong molecular interactions lead to unique adsorption geometries that influence film morphology and electronic properties .
  • Interactions with gallium nitride substrates reveal limited chemical bonding but substantial π-π stacking, which is crucial for device performance .

These interaction studies highlight the importance of substrate choice in optimizing the performance of devices incorporating PTCDI-C8.

PTCDI-C8 shares structural similarities with other perylene derivatives and imide compounds. Below is a comparison highlighting its unique characteristics:

Compound NameStructure TypeElectron MobilitySolubilityUnique Features
Perylene DiimidePerylene-basedModerateLowBasic form without side chains
Perylene Tetracarboxylic DiimidePerylene-basedHighLowLacks alkyl chains
Naphthalene DiimideNaphthalene-basedModerateModerateSmaller structure
PTCDI-C8Perylene-basedVery HighHighOctyl side chains enhance solubility

PTCDI-C8 stands out due to its high electron mobility and enhanced solubility resulting from the octyl side chains, making it particularly useful for applications requiring solution processing.

XLogP3

10.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

PTCDI-C8

Dates

Modify: 2023-08-16

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